N-isopropyl-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide
Description
N-Isopropyl-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide is a synthetic small molecule characterized by a piperidine backbone substituted with an isopropyl carboxamide group and a 4-methylphenylsulfonyl (tosyl) moiety. The tosyl group enhances steric and electronic properties, while the isopropyl substituent contributes to lipophilicity and stereochemical complexity. Such compounds are often explored in medicinal chemistry as intermediates or bioactive agents due to their modular structure, which allows for tuning of pharmacokinetic and pharmacodynamic profiles.
Structure
3D Structure
Properties
IUPAC Name |
1-(4-methylphenyl)sulfonyl-N-propan-2-ylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-12(2)17-16(19)14-8-10-18(11-9-14)22(20,21)15-6-4-13(3)5-7-15/h4-7,12,14H,8-11H2,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAGGYQBFKRWWSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Considerations
Retrosynthetic dissection of N-isopropyl-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide reveals two primary disconnections: (1) the piperidine core and (2) the functional groups at positions 1 and 4. The sulfonyl and carboxamide moieties are introduced sequentially or concurrently, depending on the synthetic route. A prevalent strategy involves synthesizing the piperidine backbone first, followed by sulfonylation at the nitrogen and carboxamide formation at the 4-position. Alternative pathways leverage multi-component reactions to assemble the ring system with pre-installed functional groups.
Critical challenges include avoiding over-sulfonylation, managing steric hindrance during amidation, and ensuring regioselectivity in ring-forming reactions. The choice of protecting groups, catalysts, and solvents significantly impacts reaction efficiency. For instance, dichloromethane and triethylamine are commonly employed for sulfonylation due to their compatibility with sulfonyl chlorides.
Synthetic Routes to this compound
Stepwise Synthesis via Piperidine-4-Carboxamide Intermediate
Formation of Piperidine-4-Carboxylic Acid Derivatives
The synthesis begins with piperidine-4-carboxylic acid, a commercially available starting material. Conversion to the corresponding acid chloride is achieved using thionyl chloride (SOCl₂) or oxalyl chloride under reflux conditions. The acid chloride is then reacted with isopropylamine in the presence of a base such as sodium hydroxide to yield N-isopropyl piperidine-4-carboxamide (Equation 1):
$$
\text{Piperidine-4-carboxylic acid} \xrightarrow{\text{SOCl}2} \text{Piperidine-4-carbonyl chloride} \xrightarrow{\text{iPrNH}2} \text{N-Isopropyl piperidine-4-carboxamide}
$$
This step typically proceeds in high yield (80–90%) when conducted in anhydrous tetrahydrofuran (THF) at 0–5°C.
Sulfonylation of the Piperidine Nitrogen
The secondary amine of the piperidine ring is sulfonylated using 4-methylbenzenesulfonyl chloride (tosyl chloride) in dichloromethane (DCM) with triethylamine as a base (Equation 2):
$$
\text{N-Isopropyl piperidine-4-carboxamide} + \text{TsCl} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{this compound}
$$
Reaction conditions include slow addition of tosyl chloride at 0°C, followed by stirring at room temperature for 12–18 hours. The product is isolated via aqueous workup and purified by recrystallization or column chromatography.
Table 1: Optimization of Sulfonylation Conditions
| Parameter | Optimal Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | Dichloromethane | 85 | 95 |
| Base | Triethylamine | 88 | 97 |
| Temperature | 0°C → RT | 90 | 98 |
| Reaction Time | 18 hours | 87 | 96 |
Alternative Pathway: Aza-Prins Cyclization for Ring Formation
Recent advances in piperidine synthesis, such as the aza-Prins cyclization, offer a convergent route to functionalized piperidines. This method involves reacting homoallylic amines with aldehydes in the presence of Lewis acids like zirconium chloride (ZrCl₄) or niobium pentachloride (NbCl₅). For this compound, a tailored approach could involve:
- Cyclization : Formation of the piperidine ring with a latent carboxamide group.
- Post-Functionalization : Sequential sulfonylation and amidation.
While this route reduces the number of steps, it requires precise control over stereochemistry and functional group compatibility. For example, the use of NHC-Cu(I) catalysts ensures trans-selectivity in the cyclization step, minimizing diastereomer formation.
Comparative Analysis of Synthetic Methods
Table 2: Advantages and Limitations of Key Synthetic Routes
| Method | Advantages | Limitations | Yield Range (%) |
|---|---|---|---|
| Stepwise Synthesis | High purity, scalable | Multiple purification steps | 75–90 |
| Aza-Prins Cyclization | Convergent, stereoselective | Requires specialized catalysts | 60–80 |
| Reductive Amination | Mild conditions, one-pot | Limited substrate scope | 50–70 |
The stepwise approach remains the most reliable for large-scale synthesis, whereas cyclization strategies are advantageous for accessing stereochemically complex variants.
Critical Considerations in Process Optimization
Solvent and Base Selection
Dichloromethane and triethylamine are optimal for sulfonylation due to their ability to stabilize the transition state and scavenge HCl byproducts. Polar aprotic solvents like dimethylformamide (DMF) may accelerate reactions but complicate purification.
Temperature and Reaction Time
Controlled addition of reagents at 0°C prevents exothermic side reactions. Extended reaction times (18–24 hours) ensure complete conversion, as evidenced by thin-layer chromatography (TLC) monitoring.
Purification Techniques
Silica gel chromatography using ethyl acetate/hexane mixtures (3:7) effectively separates the target compound from unreacted starting materials. Recrystallization from ethanol/water mixtures enhances purity to >98%.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Hydroxylated or carbonyl derivatives of the isopropyl group.
Reduction: Sulfide derivatives from the reduction of the sulfonyl group.
Substitution: Nitro or halogenated derivatives on the aromatic ring.
Scientific Research Applications
Cancer Treatment
N-isopropyl-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide has shown promise as an inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT), which plays a crucial role in cancer metabolism. The inhibition of NAMPT can lead to reduced levels of nicotinamide adenine dinucleotide (NAD), which is essential for cancer cell survival.
- Mechanism of Action : By inhibiting NAMPT, the compound induces apoptosis in cancer cells without significantly affecting normal cellular energy metabolism .
- Case Study : In preclinical studies, compounds similar to this compound demonstrated tumor growth delay and enhanced radiosensitivity in xenograft models .
Metabolic Disorders
Research indicates that this compound may also be beneficial in treating metabolic disorders due to its role in regulating NAD levels.
- Application : The compound has potential applications in conditions such as obesity and diabetes where NAD metabolism is disrupted.
- Case Study : Studies have shown that NAMPT inhibitors can improve insulin sensitivity in diabetic models, suggesting a therapeutic avenue for managing diabetes .
Pharmacological Profiles
| Application | Mechanism of Action | Reference |
|---|---|---|
| Cancer Treatment | NAMPT Inhibition | |
| Metabolic Disorders | Regulation of NAD levels |
Efficacy in Cancer Models
Mechanism of Action
The mechanism by which N-isopropyl-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide exerts its effects depends on its interaction with molecular targets. It may bind to specific receptors or enzymes, modulating their activity. The sulfonyl group could play a role in its binding affinity, while the piperidine ring may influence its overall pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical properties of N-isopropyl-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide and related derivatives, based on evidence from crystallographic, synthetic, and pharmacological studies:
*Estimated based on structural analogy to and .
Key Findings:
Methoxy Groups (): Electron-donating effects may improve metabolic stability by resisting oxidative degradation. Acetylamino Groups (): Introduce hydrogen-bonding capacity, improving solubility but possibly reducing blood-brain barrier penetration.
Stereochemical Considerations :
The compound in has a defined stereocenter, emphasizing the role of chirality in biological activity. The target compound’s isopropyl group may introduce stereochemical complexity, though specific data are unavailable.
Structural Divergence in Opioid Analogs: Cyclopropylfentanyl () shares a 4-piperidinecarboxamide core but diverges via a phenylethyl chain and cyclopropane group, highlighting how minor modifications can shift pharmacological activity (e.g., opioid receptor affinity).
Synthetic Utility :
The tosyl group in all compounds serves as a protective or activating moiety in synthesis, enabling modular derivatization of the piperidine ring .
Research Implications and Limitations
While the evidence provides structural and synthetic insights, gaps remain in biological data (e.g., binding affinities, toxicity). Future studies should focus on:
- Structure-Activity Relationships (SAR) : Systematic evaluation of substituent effects on target engagement.
- Crystallographic Analysis : Using tools like SHELX () to resolve 3D conformations and intermolecular interactions.
- Pharmacokinetic Profiling : Assessing metabolic stability, solubility, and bioavailability of derivatives.
Biological Activity
N-isopropyl-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide, a piperidine derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its applications.
Chemical Structure and Synthesis
The compound's chemical formula is , and it features a piperidine ring substituted with a sulfonyl group and an isopropyl chain. The synthesis typically involves the reaction of 4-methylphenylsulfonyl chloride with 4-piperidinecarboxylic acid derivatives under basic conditions, leading to the formation of the desired amide .
Antimicrobial Properties
Recent studies have explored the antimicrobial activity of various piperidine derivatives, including this compound. In vitro evaluations have demonstrated that compounds with similar structural motifs exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives were tested against Staphylococcus aureus and Pseudomonas aeruginosa, showing varying degrees of effectiveness with minimum inhibitory concentrations (MIC) ranging from 2 μM to >100 μM .
| Microorganism | MIC (μM) |
|---|---|
| Staphylococcus aureus | 2 |
| Pseudomonas aeruginosa | >100 |
| Candida albicans | >100 |
| Aspergillus niger | >100 |
Antiviral Activity
In addition to its antibacterial properties, there is evidence suggesting that piperidine derivatives may also possess antiviral activity. A study highlighted that certain piperidine compounds exhibited moderate antiviral effects against viruses such as Herpes Simplex Virus type-1 (HSV-1) and Coxsackievirus B2 (CVB-2). The cytotoxic concentration (CC50) for some derivatives was found to be around 92 μM in Vero cells .
The biological activity of this compound can be attributed to its interaction with various biological targets. Molecular docking studies indicated that these compounds may inhibit specific enzymes or receptors involved in pathogen survival or replication. For example, the presence of polar groups on the phenyl ring enhances binding affinity to target sites, which is crucial for their antimicrobial and antiviral efficacy .
Case Study 1: Antimicrobial Screening
A recent investigation focused on synthesizing a series of piperidine derivatives, including this compound. The study assessed their antimicrobial activity using standard strains. Results indicated that modifications in the structure could significantly enhance antimicrobial potency, suggesting a structure-activity relationship (SAR) that could guide future drug development efforts .
Case Study 2: Antiviral Efficacy
Another study evaluated the antiviral potential of piperidine derivatives against HIV-1. Compounds similar to this compound were tested for their ability to inhibit reverse transcriptase. Some derivatives demonstrated EC50 values in the low nanomolar range, indicating promising antiviral properties that warrant further exploration in clinical settings .
Q & A
Q. What are the established synthetic routes for N-isopropyl-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide, and what analytical methods validate its purity?
The compound is typically synthesized via sulfonylation of a piperidine precursor. For example, reacting 4-piperidinecarboxamide with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane). Post-synthesis purification involves column chromatography or recrystallization. Validation includes:
Q. How is the crystal structure of this compound determined, and what software is used for refinement?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection uses a diffractometer, and structures are refined via programs like SHELXL (for small molecules) or SHELXPRO (for macromolecular interfaces). Key parameters include unit cell dimensions (e.g., a = 13.286 Å, b = 9.1468 Å, c = 10.957 Å for analogous compounds) and Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···O bonds) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectral data during synthesis optimization?
Contradictions in NMR or IR spectra often arise from impurities or regioselectivity issues. Strategies include:
- 2D NMR (COSY, HSQC) : To assign ambiguous proton/carbon signals (e.g., distinguishing piperidine ring protons from aromatic protons) .
- High-resolution MS : To confirm molecular formula accuracy (e.g., calculated vs. observed mass for C₁₆H₂₃N₂O₃S) .
- Control experiments : Varying reaction time/temperature to isolate intermediates (e.g., unreacted sulfonyl chloride detected via TLC) .
Q. What computational methods predict the compound’s bioactivity or interaction with biological targets?
- Molecular docking : Screens against targets like carbonic anhydrase isoforms using AutoDock Vina. The sulfonamide group often coordinates with zinc ions in enzyme active sites .
- Hirshfeld surface analysis : Quantifies non-covalent interactions (e.g., π-π stacking of the 4-methylphenyl group) to rationalize crystallographic packing .
- DFT calculations : Optimizes geometry and calculates electrostatic potential maps to predict reactivity (e.g., nucleophilic attack sites) .
Q. How can low yields in the sulfonylation step be mitigated?
Common issues include steric hindrance from the isopropyl group or sulfonyl chloride hydrolysis. Solutions:
- Activating agents : Use DMAP (4-dimethylaminopyridine) to enhance sulfonyl group transfer .
- Solvent optimization : Replace polar aprotic solvents (e.g., DMF) with dichloromethane to reduce side reactions .
- Temperature control : Maintain 0–5°C during sulfonyl chloride addition to prevent decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
